molecular formula C11H12O B3046016 1-Methoxy-2-methyl-1h-indene CAS No. 117951-24-3

1-Methoxy-2-methyl-1h-indene

Cat. No.: B3046016
CAS No.: 117951-24-3
M. Wt: 160.21 g/mol
InChI Key: AXEOGWSMXQTKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methyl-1H-indene (CAS 117951-24-3) is an indene derivative with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . This compound is supplied with a high purity of 98% and is intended for research and development applications, particularly in organic synthesis . The indene scaffold is recognized as a privileged structure in medicinal chemistry and serves as a versatile building block for the synthesis of various carbocyclic and heterocyclic molecules . For instance, dihydro-1H-indene derivatives have recently been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and anticancer activities in preclinical research . Furthermore, indene is a key precursor in the synthesis of cis-1S,2R-aminoindanol, an intermediate for the HIV-1 protease inhibitor Crixivant . As such, this compound represents a valuable synthon for pharmaceutical and chemical researchers exploring novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-methyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-7-9-5-3-4-6-10(9)11(8)12-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOGWSMXQTKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558527
Record name 1-Methoxy-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117951-24-3
Record name 1-Methoxy-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 Methoxy 2 Methyl 1h Indene and Indene Derivatives

Characteristic Reactivity Profiles of the Indene (B144670) Core

The indene molecule, a bicyclic aromatic hydrocarbon, exhibits a rich and varied reactivity profile owing to the interplay between its aromatic benzene (B151609) ring and the reactive double bond within the five-membered cyclopentene (B43876) ring. This unique structural arrangement makes indene and its derivatives valuable precursors in organic synthesis and materials science.

Indene readily undergoes polymerization, a reaction that can be initiated by heat, acids, or catalysts such as peroxides. nih.gov This propensity to polymerize is a key characteristic of the indene core and is exploited in the industrial production of indene/coumarone thermoplastic resins. The polymerization can proceed through different mechanisms, including free radical and cationic pathways. For instance, γ-ray-induced polymerization of indene in bulk has been shown to involve a mixed free-radical and ionic mechanism. The presence of sensitizers, such as 1,1,2,2-tetrachloroethane, can enhance the cationic polymerization pathway, leading to higher polymer yields and faster reaction kinetics.

The indene core can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. In the presence of an alkali, indene reacts with these compounds to form highly colored derivatives known as benzofulvenes. libretexts.org This reaction involves the deprotonation of the acidic methylene (B1212753) group of the indene ring, followed by nucleophilic attack on the carbonyl carbon.

Indene is susceptible to oxidation, and this process can be initiated by various oxidizing agents or even by standing in the air. nih.gov The oxidation of indene can lead to a variety of products depending on the reaction conditions. For example, oxidation with acid dichromate results in the formation of homophthalic acid. libretexts.org Atmospheric oxidation of indene, initiated by hydroxyl radicals in the presence of oxygen and nitrogen oxides, can produce oxygenated polycyclic aromatic hydrocarbons (OPAHs), including hydroxyindene and indenone. nih.govorganic-chemistry.org

The methylene protons of the indene ring are weakly acidic, with a pKa of approximately 20.1 in DMSO. libretexts.org This acidity allows for the deprotonation of indene by strong bases, such as organolithium reagents or sodium, to form the indenyl anion. libretexts.org The resulting indenyl anion is a versatile nucleophile and a significant ligand in organometallic chemistry, forming numerous transition metal indenyl complexes. libretexts.org

Influence of Methoxy (B1213986) and Methyl Substituents on Chemical Reactivity

The introduction of substituents onto the indene core can significantly modulate its chemical reactivity. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can influence the stability of intermediates and the rates of various reactions.

The radical cations of substituted indenes can be generated through photosensitized electron transfer. cdnsciencepub.com The reactivity of these radical cations is influenced by the nature and position of the substituents on the indene ring.

A methoxy group, being an electron-donating substituent, can stabilize a radical cation intermediate. This stabilization is expected to facilitate the generation of the radical cation of 1-methoxy-2-methyl-1H-indene. The methyl group at the 2-position, also an electron-donating group, would further enhance this stabilization.

Once formed, the radical cation of a substituted indene can undergo nucleophilic addition. For example, the radical cations of 3-(methoxyphenyl)indenes have been shown to react with methanol (B129727) in a photosensitized (electron transfer) reaction to yield the anti-Markovnikov addition product. nih.govcdnsciencepub.com The rate of this nucleophilic addition is dependent on the charge density at the site of attack. The methoxy group can influence the charge distribution in the radical cation, thereby directing the regioselectivity of the nucleophilic attack. cdnsciencepub.com

In the case of this compound, the electron-donating nature of both the methoxy and methyl groups would increase the electron density of the π-system, making the molecule more susceptible to oxidation and the formation of a radical cation. The precise regioselectivity of a subsequent nucleophilic attack would be determined by the combined electronic and steric effects of both substituents on the distribution of spin and charge density in the radical cation intermediate.

Data Tables

Table 1: Characteristic Reactions of the Indene Core

Reaction TypeReagents/ConditionsProducts
PolymerizationHeat, acids, peroxidesPolyindene resins
CondensationAldehydes/ketones, alkaliBenzofulvenes
OxidationAcid dichromateHomophthalic acid
OxidationOH radical, O₂, NOHydroxyindene, indenone
DeprotonationOrganolithium reagents, NaIndenyl anion

Table 2: Influence of Substituents on Indene Reactivity

SubstituentPositionElectronic EffectInfluence on Reactivity
Methoxy1Electron-donatingStabilizes radical cation, influences nucleophilic addition
Methyl2Electron-donatingFurther stabilizes radical cation

Carbon-Carbon Bond Cleavage in Radical Cations

The cleavage of carbon-carbon bonds in the radical cations of aromatic compounds, including indene derivatives, is a significant reaction pathway in oxidative degradation processes. cmu.edursc.org This process is particularly relevant in the side-chain degradation of alkylaromatic compounds. cmu.edu The stability of the resulting fragments often dictates the preferred cleavage site. For radical cations of arylalkanes, the β-C-C bond cleavage is a common fragmentation pathway. cmu.edu

Theoretical calculations have indicated that for a C-C bond cleavage to occur, a significant amount of the positive charge needs to be transferred to the bond that is breaking. This is facilitated by groups that can stabilize a positive charge. cmu.edu The efficiency of photosensitized (electron transfer) carbon-carbon bond cleavage has been studied for various tetraphenylethane derivatives. The activation energy for the cleavage of the central bond in the radical cation of 1,1,2,2-tetraphenylethane (B1595546) was determined to be 7.2 kcal mol−1, which corresponds to the bond dissociation energy of that bond in the radical cation. researchgate.net

In the case of unsymmetrical radical cations, the ratio of the resulting products is influenced by the redox potentials of the fragment radicals and carbocations. researchgate.net For arylalkanol radical cations, C-C bond cleavage can occur alongside C-H bond cleavage. The presence of a hydroxyl group can lead to the formation of a benzyloxyl radical through deprotonation, which then undergoes C-C bond cleavage. cmu.edu

Deprotonation Processes of Radical Cations and Isomerization

The deprotonation of radical cations, particularly from a carbon atom, is a key step in many reactions. Alkylaromatic radical cations can act as carbon acids, and their deprotonation rates are influenced by the presence of electron-releasing groups which stabilize the radical cation and thus decrease the deprotonation rate. cmu.edu The stereoelectronic effect is also crucial, with the most favorable orientation for C-H bond cleavage being when the C-H bond is collinear with the aromatic π system, allowing for optimal orbital overlap for intramolecular electron transfer. cmu.edu

Isomerization can follow deprotonation. For instance, the deprotonation of a radical cation can lead to a neutral radical species which can then undergo further reactions or isomerization. In the context of indene synthesis, isomerization is a key process. For example, the palladium-catalyzed reaction of indene with iodoarenes can lead to the formation of 2-arylindenes and, to a lesser extent, 3-arylindenes. mdpi.com This suggests a rearrangement of an initially formed indenyl-palladium intermediate. mdpi.com

Elucidation of Reaction Mechanisms

Catalytic Mechanisms (e.g., Rh(I), Pd, Au, Ru, FeCl₃)

The synthesis of indene derivatives is often achieved through transition metal-catalyzed reactions, with each metal offering unique mechanistic pathways.

Rhodium(I)-catalyzed reactions have been utilized for the synthesis of indenones and quinones from 1H-indene-1,2,3-triones and alkynes through a decarbonylative cycloaddition. rsc.org A Rh(I) complex with a bisphosphine ligand was found to be the most efficient catalyst for this transformation. rsc.org Rhodium(I) catalysts are also effective in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives. organic-chemistry.org Furthermore, Rh(I)-catalyzed intramolecular tetradehydro-Diels–Alder reactions of enediynes have been developed, proceeding through a complex Rh(I)/Rh(III) redox cycle. nih.gov

Palladium-catalyzed reactions are widely used for constructing indene skeletons. These reactions often involve carbopalladation steps. For example, a palladium-catalyzed carboannulation and arylation of propargylic carbonates with in situ generated organozinc compounds yields indene derivatives. rsc.org Another approach involves a palladium-catalyzed cascade reaction of o-iodostyrenes, internal alkynes, and formates to produce indene-1-acetates via sequential double carbopalladation and aryloxycarbonylation. scientifiq.ai Palladium catalysis is also employed in the annulation of functionalized (E)-3-(2-bromophenyl) acrylaldehyde with internal alkynes. researchgate.net

Gold-catalyzed reactions provide a facile route to indene scaffolds. Gold(I) catalysts can facilitate a cascade C–H functionalization/Conia-ene type reaction of electron-rich aromatics with o-alkynylaryl α-diazoesters. rsc.org In this process, the gold catalyst promotes both the formation of a zwitterionic intermediate and the subsequent intramolecular 5-endo-dig cyclization. rsc.orgbohrium.com Another gold-catalyzed pathway involves the intramolecular hydroalkylation of ynamides, which proceeds through the formation of an activated keteniminium ion. nih.govacs.org

Ruthenium-catalyzed reactions offer an atom-economical approach to indene synthesis via C-H activation. scispace.com For instance, a ruthenium-catalyzed [3 + 2] cascade annulation of aromatic aldehydes with acrylates has been developed. researchgate.net The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by a ruthenium complex to form 1-substituted-1H-indenes. organic-chemistry.org

Iron(III) chloride (FeCl₃)-catalyzed reactions represent a cost-effective and environmentally benign method for synthesizing highly substituted indenes. A notable example is the FeCl₃-catalyzed Prins-type cyclization. acs.orgdntb.gov.ua In another application, FeCl₃ catalyzes the reaction of N-benzylic sulfonamides with internal alkynes, proceeding through the cleavage of a C-N bond to generate a benzyl (B1604629) cation intermediate. organic-chemistry.org FeCl₃ has also been used to catalyze the synthesis of tanshinlactone (B177292) analogues from 1H-indene-1,2,3-triones and alkynes. researchgate.netacs.org

Summary of Catalytic Mechanisms in Indene Synthesis
CatalystReaction TypeKey Mechanistic StepsReference
Rh(I)Decarbonylative CycloadditionDirect C-C bond activation rsc.org
PalladiumCarboannulation/ArylationCarbopalladation rsc.org
Gold(I)Cascade C-H Functionalization/CyclizationFormation of zwitterionic intermediate, 5-endo-dig cyclization rsc.org
RutheniumCascade AnnulationC-H bond activation, migratory insertion, intramolecular aldol (B89426) condensation researchgate.net
FeCl₃Prins-Type CyclizationGeneration of benzyl cation intermediates organic-chemistry.orgacs.org

Role of Reactive Intermediates (e.g., Zirconacyclopentenes, Benzyl Cations, Metal-Vinylidenes)

The formation of indene derivatives often proceeds through various reactive intermediates that dictate the course of the reaction.

Benzyl cations are key intermediates in certain acid-catalyzed reactions. For example, in the presence of FeCl₃, N-benzylic sulfonamides react with internal alkynes to form indene derivatives through the generation of benzyl cation intermediates via the cleavage of a C-N bond. organic-chemistry.org The reaction of benzyl radicals with acetylene (B1199291) under combustion-like conditions is a significant pathway for indene formation, involving an initial addition followed by cyclization and aromatization. osti.govnih.gov

Metal-vinylidenes are another class of important intermediates, particularly in ruthenium-catalyzed reactions. The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by a ruthenium complex is proposed to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org Metal-vinylidenes are typically formed through the transition metal activation of terminal alkynes and are electrophilic species that can be trapped by various nucleophiles. nih.gov

While not explicitly detailed in the provided search results for indene synthesis, zirconacyclopentenes are well-established intermediates in the synthesis of five-membered rings from the reaction of zirconocene (B1252598) complexes with two unsaturated molecules like alkynes or alkenes. This suggests their potential, though not yet explicitly documented in the provided context, as intermediates in zirconium-mediated syntheses of substituted indenes.

Hydrogen Shift Mechanisms in Cyclization Reactions

Hydrogen shifts are crucial mechanistic steps in many cyclization reactions leading to the formation of indenes.

A rsc.orgresearchgate.net-hydride shift is a key feature in the gold-catalyzed intramolecular hydroalkylation of ynamides. In this mechanism, the activation of the alkyne by the gold catalyst forms a transient keteniminium ion, which then triggers a rsc.orgresearchgate.net-hydride shift to yield a carbocation. This is followed by cyclization to form the indene ring. nih.govacs.org Density functional theory calculations have been used to study rsc.orgresearchgate.net hydrogen shifts in various cyclic 1,3-dienes. acs.org

In ruthenium-catalyzed cyclizations of 2-alkyl-1-ethynylbenzene derivatives, a 1,5-hydrogen shift is proposed to occur from an initial metal-vinylidene intermediate, leading to the formation of the indene product. organic-chemistry.org

In the thermal tetradehydro-Diels–Alder reaction, the formation of the final aromatic ring typically occurs via a hydride-migration . nih.gov However, in the rhodium-catalyzed version of this reaction, the aromatization proceeds through a C-H oxidative addition and reductive elimination sequence, highlighting how the catalyst can alter the mechanistic pathway. nih.gov

Hydrogen Shift Mechanisms in Indene Formation
Type of Hydrogen ShiftCatalyst/ConditionsSubstrateKey IntermediateReference
rsc.orgresearchgate.net-Hydride ShiftGold(I)YnamidesKeteniminium ion nih.govacs.org
1,5-Hydrogen ShiftRuthenium2-Alkyl-1-ethynylbenzenesMetal-vinylidene organic-chemistry.org
Hydride MigrationThermalEnediynesCyclic allene nih.gov

Computational and Theoretical Studies of 1 Methoxy 2 Methyl 1h Indene Analogues

Application of Quantum Chemical Methods

Quantum chemical methods are fundamental to the theoretical study of molecular systems. mdpi.com These calculations solve the Schrödinger equation to predict molecular properties, with various levels of theory offering a trade-off between accuracy and computational cost. wikipedia.org For indene (B144670) analogues, methods like Density Functional Theory (DFT) and high-level ab initio calculations are commonly employed to model their behavior and characteristics. researchgate.netscholaris.ca

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is based on the principle that the energy of the molecular ground state is uniquely determined by the electron density, which is a function of only three spatial coordinates, making it computationally more efficient than traditional wave function-based methods for larger molecules. wikipedia.orgmdpi.com

In the study of indene and indanone analogues, DFT calculations, often using the B3LYP functional, are applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govresearchgate.net For instance, DFT has been used to study 2-arylidene-indan-1,3-dione derivatives to understand their reactivity and potential as corrosion inhibitors. researchgate.net These calculations provide insights into the distribution of electron density and help identify reactive sites within the molecules. researchgate.net The method is also used to calculate quantum chemical parameters like electronegativity, chemical hardness, and electrophilicity, which are crucial for predicting molecular interactions. nih.govresearchgate.net Studies on methoxy-substituted indanones have utilized DFT to analyze conformational stability and the energetic effects of substituents, revealing how positional isomerism impacts molecular properties. mdpi.com

Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of computational techniques based on first principles, using only physical constants as input to solve the electronic Schrödinger equation. wikipedia.org These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock approaches, aim for high accuracy by making fewer approximations than semi-empirical methods. wikipedia.orgmontana.edu

For indane and indanone derivatives, high-level ab initio calculations, particularly composite methods like the G3(MP2)//B3LYP level of theory, have been instrumental in determining precise thermochemical data. researchgate.netscholaris.cagrafiati.com This approach combines the strengths of DFT for geometry optimization (B3LYP) with the high accuracy of the G3(MP2) method for energy calculations. mdpi.com It has been successfully used to calculate the gas-phase standard molar enthalpies of formation for a series of methyl- and methoxy-substituted indanones and other indane derivatives. scholaris.camdpi.com The results from these ab initio calculations are often in excellent agreement with experimental data obtained from calorimetric measurements, thereby validating the computational models and providing reliable energetic information. researchgate.netgrafiati.com

Electronic Structure and Molecular Orbital Analysis

The analysis of electronic structure and molecular orbitals (MOs) is critical for understanding the chemical behavior of molecules. scispace.com For indene analogues, this involves examining the arrangement and energies of electrons in orbitals, which dictates the molecule's stability, reactivity, and aromaticity. researchgate.netscispace.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy and symmetry of these two orbitals are key determinants of reaction pathways and rates. numberanalytics.comimperial.ac.uk The HOMO is the orbital through which a molecule acts as a nucleophile or electron donor, while the LUMO is the orbital through which it acts as an electrophile or electron acceptor. youtube.com

Quantum Chemical Reactivity Indicators based on FMO Theory
ParameterFormulaDescription
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to the ability to donate electrons (nucleophilicity). youtube.comresearchgate.net
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons (electrophilicity). youtube.comresearchgate.net
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from a molecule. researchgate.net
Electron Affinity (A) -ELUMOThe energy released when an electron is added to a molecule. researchgate.net
Chemical Hardness (η) (I - A) / 2Measures the resistance to a change in electron distribution or charge transfer. researchgate.net
Chemical Softness (σ) 1 / ηThe reciprocal of hardness; indicates a higher tendency to change its electron count. researchgate.net
Electronegativity (χ) (I + A) / 2The power of an atom or group to attract electrons to itself. nih.gov

Energetic Investigations of Substituted Indanones and Indenes

Energetic investigations are crucial for understanding the stability and potential applications of chemical compounds. For substituted indanones and indenes, these studies often involve a synergistic approach combining experimental techniques like combustion calorimetry with computational methods. researchgate.netmdpi.com This dual approach provides a comprehensive understanding of the thermodynamic properties of these molecules. researchgate.net

The presence of substituents like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups significantly influences the thermodynamic stability of the indanone core. researchgate.netmdpi.com Experimental and computational studies have shown that the position of these substituents on the ring structure alters the compound's enthalpy of formation. scholaris.camdpi.com For example, the presence of a methoxy group has been found to contribute to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, signifying a stabilizing effect. researchgate.net

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. umsl.edu High-level ab initio quantum chemical methods, such as the G3(MP2)//B3LYP composite procedure, are powerful tools for accurately calculating the gas-phase enthalpies of formation (ΔfH°m(g)) for indane and indanone derivatives. scholaris.camdpi.comgrafiati.com

These computational approaches involve calculating the absolute enthalpies of the molecules and then using appropriate theoretical working reactions, like isodesmic reactions, to derive the enthalpies of formation. scholaris.caniscpr.res.in The calculated values are frequently compared with experimental results from techniques such as combustion calorimetry and Calvet microcalorimetry to ensure their accuracy. mdpi.comumsl.edu For a series of methoxy- and methyl-substituted indanones, the computationally derived ΔfH°m(g) values have shown good agreement with experimental data, providing confidence in the theoretical models. researchgate.netmdpi.com This allows for the reliable prediction of energetic properties for related compounds that may be difficult to synthesize or study experimentally.

Comparison of Experimental and Computed Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°m(g)) for Substituted Indanones and Indanes at 298.15 K (in kJ·mol⁻¹)
CompoundExperimental Value (kJ·mol⁻¹)Computational Value (G3(MP2)//B3LYP) (kJ·mol⁻¹)Reference
1-Indanone-64.0 ± 3.8-64.8 umsl.edu
2-Indanone-56.6 ± 4.8-54.7 umsl.edu
4-Methoxy-1-indanone-216.5 ± 2.6-218.4 mdpi.com
5-Methoxy-1-indanone-217.4 ± 2.7-220.7 mdpi.com
5-Methoxyindane-126.3 ± 2.2-127.3 scholaris.ca

Analysis of Energetic Contributions from Methyl and Methoxy Groups

The energetic effects of methyl and methoxy substituents on the indene core are crucial for understanding the molecule's stability and reactivity. While direct thermochemical data for 1-methoxy-2-methyl-1H-indene is not extensively documented, synergistic experimental and computational studies on closely related methyl- and methoxy-substituted indanones offer significant insights. mdpi.comresearchgate.net Indanones, which share the bicyclic indane framework, serve as excellent models for evaluating these substituent effects. mdpi.com

A comprehensive study combining calorimetric techniques and high-level quantum chemical calculations (G3(MP2)//B3LYP) was conducted on various methyl- and methoxy-indanones to determine their gas-phase enthalpies of formation. mdpi.comresearchgate.net The analysis revealed distinct energetic contributions from the methyl and methoxy groups. The presence of a methoxy group was found to contribute to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.comresearchgate.net In contrast, the contribution from a methyl group was determined to be around 35 kJ·mol⁻¹. mdpi.comresearchgate.net These values highlight the more significant stabilizing effect of the methoxy group compared to the methyl group, which is attributed to stronger resonance stabilization effects.

The following table summarizes the enthalpic increments associated with the insertion of methyl and methoxy groups into an indanone core, providing a quantitative measure of their energetic impact. mdpi.com

Substituent GroupAssociated Enthalpic Increment (kJ·mol⁻¹)Reference
Methyl (-CH₃)ca. -35 mdpi.comresearchgate.net
Methoxy (-OCH₃)ca. -153 mdpi.comresearchgate.net

These findings underscore how different functional groups modify the thermodynamic stability of the indene framework, which in turn influences their chemical behavior and reaction pathways. mdpi.com

Quantitative Analysis of Electron Density Delocalization (e.g., NBO Calculations)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study electron density delocalization, hyperconjugative interactions, and charge transfer within a molecule. taylorandfrancis.comdergipark.org.tr It transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure picture of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.deq-chem.com This analysis provides a quantitative basis for understanding the electronic interactions that contribute to molecular stability.

For analogues of this compound, such as methyl-indanones, NBO calculations have been performed to analyze the effects of electron density delocalization. mdpi.comresearchgate.net The key aspect of NBO analysis is the examination of donor-acceptor interactions, where the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital is calculated. taylorandfrancis.comnih.gov Higher E(2) values indicate stronger electronic interactions and greater stabilization.

In substituted indene systems, NBO analysis can reveal:

Hyperconjugation: Interactions involving the delocalization of electron density from σ-bonds (like C-H or C-C) into adjacent empty non-bonding or anti-bonding (σ*) orbitals.

Resonance Effects: Delocalization of lone pairs (n) from heteroatoms, such as the oxygen in a methoxy group, into π* anti-bonding orbitals of the aromatic ring (n → π*). This is a key factor in the stabilization provided by the methoxy group.

Intramolecular Hydrogen Bonding: NBO analysis can confirm the presence and strength of weak hydrogen bonds, such as C-H···O interactions, by identifying the orbital overlap and calculating the corresponding stabilization energy. nih.gov

The table below conceptualizes the types of donor-acceptor interactions that NBO analysis can quantify in a molecule like this compound.

Donor Orbital (i)Acceptor Orbital (j)Interaction TypeSignificance
LP (O)π* (C=C)ringn → πResonance stabilization from the methoxy group.
σ (C-H)methylπ (C=C)ringσ → πHyperconjugative stabilization from the methyl group.
π (C=C)ringπ (C=C)ringπ → π*Electron delocalization within the aromatic system.

Through these detailed electronic analyses, NBO provides a clear bridge between the theoretical wavefunction and intuitive chemical concepts of bonding and structure. uni-muenchen.de

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. numberanalytics.com For indene derivatives, theoretical calculations have provided detailed roadmaps of reaction pathways, identifying key intermediates and transition states that govern the formation of the final products. acs.orgnih.gov

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. numberanalytics.com Characterizing the geometry and energy of transition states is a primary goal of computational mechanistic studies. aip.org Through methods like Density Functional Theory (DFT), chemists can model these fleeting structures. aip.orgresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the calculated transition state structure correctly connects the reactant and product minima on the potential energy surface. aip.org

For example, in computationally studied reactions that form the indene ring system, transition states are meticulously characterized. Studies on the formation of indene from the reaction of the methylidyne radical with styrene (B11656) identified a tight exit transition state for the final hydrogen atom emission and aromatization step. nih.gov Similarly, the reaction of o-benzyne with the allyl radical to form indene proceeds through a rate-limiting transition state (TS1) corresponding to the ring closure. nih.gov The calculated energy of this transition state provides the activation barrier for the reaction, a critical parameter for predicting reaction rates. pnas.org

Reaction Pathway Elucidation and Energy Landscapes

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric coordinates. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can construct an energy landscape that elucidates the entire reaction pathway. numberanalytics.comresearchgate.net

Computational studies have mapped out several plausible pathways for the formation of the indene skeleton. acs.org One such detailed pathway is the reaction of the methylidyne radical (CH) with styrene (C₆H₅C₂H₃), which was shown through electronic structure calculations to proceed via a barrierless "methylidyne addition–cyclization–aromatization" (MACA) mechanism. nih.gov

The elucidated reaction pathway is as follows:

Barrierless Addition: The methylidyne radical adds to the vinyl group of styrene, forming a phenyl-substituted cyclopropanyl intermediate (i1).

Ring-Opening: The intermediate (i1) undergoes ring-opening to form a more stable allylic radical intermediate (i2).

Isomerization and Cyclization: The allylic radical undergoes cis-trans isomerization (i3) followed by cyclization to a new five-membered ring intermediate (i4).

Aromatization: The final step involves the emission of a hydrogen atom from the bridging carbon, leading to the formation of the aromatic indene product (p1). nih.gov

This entire process is highly exoergic, releasing significant energy. nih.gov Such detailed computational elucidation of reaction pathways is vital for understanding how polycyclic aromatic hydrocarbons like indene and its derivatives are formed under various conditions, from interstellar space to industrial chemical reactors. acs.orgnih.gov

Advanced Applications of 1 Methoxy 2 Methyl 1h Indene Derivatives in Catalysis and Materials Science

Indene (B144670) Derivatives as Monomers in Polymerization

While indene itself can be polymerized, the advanced applications of 1-Methoxy-2-methyl-1H-indene derivatives are more prominently seen in their role as ligands in catalyst systems that polymerize other monomers, such as α-olefins. The structure of the indenyl ligand directly influences the polymerization process and the final properties of the polymer.

Synthesis of Specialized Polyindenes and Copolymers

The synthesis of specialized polymers using catalysts bearing this compound derivatives is a key area of research. These catalysts, typically ansa-metallocenes, are used for the polymerization of olefins like propylene (B89431). For example, the introduction of a methoxy (B1213986) group into the indenyl fragment of a zirconocene (B1252598) catalyst has been shown to significantly enhance its catalytic performance in propylene polymerization. researchgate.net This allows for the synthesis of highly isotactic polypropylene (B1209903) (iPP), a polymer with a highly ordered structure and desirable material properties.

The general approach involves activating the metallocene complex, which contains the indenyl ligand, with a cocatalyst such as methylaluminoxane (B55162) (MAO). researchgate.netuni-bayreuth.de This activated catalyst then mediates the polymerization of monomers like propylene. The substituents on the indenyl ligand, such as the methoxy and methyl groups, guide the incoming monomer to adopt a specific orientation before it is added to the growing polymer chain, leading to a highly regular polymer structure. researchgate.net Copolymers can also be produced, where the catalyst's design influences the incorporation of different monomers, such as ethylene (B1197577) and higher alpha-olefins. epo.org

Polymerization Performance and Resultant Polymer Architecture

The performance of polymerization reactions using catalysts derived from this compound is marked by high activity and the ability to produce polymers with high molecular weights and specific architectures. Zirconocene complexes with methoxy-substituted indenyl ligands exhibit impressive propylene polymerization activities. researchgate.net For instance, certain catalysts can achieve activities up to 161,000 kg of polypropylene per mole of Zirconium per hour at 60 °C. researchgate.netresearchgate.net

The architecture of the resulting polymer is a direct consequence of the catalyst's structure. The use of C2-symmetric ansa-metallocenes, where two indenyl ligands are bridged, leads to the production of highly isotactic polypropylene (iPP). researchgate.net The substituents on the indenyl ring, including the methoxy group, play a critical role in creating a chiral environment around the metal center, which is essential for stereocontrol during polymerization. This results in polymers with high melting points (Tm up to 157 °C) and a well-defined, crystalline structure. researchgate.net

Below is a data table summarizing the performance of a representative metallocene catalyst featuring a substituted methoxy-methyl-indenyl ligand in propylene polymerization.

Catalyst SystemPolymerization Temperature (°C)Activity (kg PP / (mol Zr·h))Polymer Melting Temp (Tm, °C)Isotacticity ([mmmm]%)
rac-Me2Si(2-methyl-4-aryl-7-methoxy-indenyl)2ZrCl2 / MAO60up to 161,000up to 157up to 96.5

Data sourced from studies on related methoxy-indenyl zirconocene catalysts. researchgate.netresearchgate.net

Stereoregularity and Microstructure in Polymer Production

Stereoregularity is a critical feature of polymers like polypropylene, and catalysts with this compound derivatives offer a high degree of control. The microstructure of the polymer, specifically the arrangement of methyl groups along the polymer backbone, is determined by the catalyst. The presence of a methoxy group on the indenyl ligand has been found to significantly improve the stereoselectivity of the catalyst. researchgate.net

This leads to the production of highly isotactic polypropylene, where the methyl groups are all on the same side of the polymer chain. This regularity allows the polymer chains to pack closely together, resulting in a material with high crystallinity, a high melting point, and excellent mechanical properties. researchgate.net The fine-tuning of the ligand structure, including the position of the methoxy and methyl groups, allows for precise control over the polymer's microstructure, minimizing defects such as regio-errors (e.g., 2,1-insertions) in the polymer chain. researchgate.net

Chain Transfer and Chain Release Mechanisms in Polymerization

In polymerization reactions, chain transfer and chain release are processes that terminate the growth of a polymer chain and influence the final molecular weight of the polymer. While specific studies on chain transfer mechanisms involving catalysts with this compound ligands are highly technical, general principles of metallocene-catalyzed polymerization apply.

Chain transfer can occur to the monomer, to the cocatalyst (like MAO), or through a process called β-hydride elimination. The design of the indenyl ligand can influence the rate of these transfer reactions. For example, certain ligand structures can suppress chain transfer to ethylene during copolymerization, enabling the production of high molecular weight random copolymers. epo.org The stability and steric bulk provided by the substituted indenyl ligand can affect the accessibility of the metal center and the ease with which chain termination processes occur, thereby controlling the molecular weight of the resulting polymer. acs.org

Organometallic Chemistry: Indenyl Ligands and Metallocene Catalysts

The primary role of this compound in advanced applications is as a precursor to indenyl ligands, which are then incorporated into organometallic compounds known as metallocenes. These metallocenes are highly effective as catalysts, particularly for olefin polymerization.

Synthesis of Indenyl Metal Complexes

The synthesis of indenyl metal complexes from derivatives of this compound is a multi-step process that begins with the strategic synthesis of the substituted indene itself. A common route involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach aryl groups to the indene framework. researchgate.netacs.org For instance, a 4-bromo-substituted methoxy-methyl-indanone can be coupled with an arylboronic acid to introduce a phenyl group. researchgate.net

Following the creation of the desired substituted indene, a typical synthesis of a zirconocene complex proceeds as follows:

Deprotonation: The indene is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to remove the acidic proton from the cyclopentadienyl (B1206354) ring, forming a lithium indenide salt.

Reaction with a Bridging Agent: Two equivalents of the lithium indenide are reacted with a silicon-containing compound, such as dichlorodimethylsilane (B41323) (Me2SiCl2), to create a silyl-bridged bis(indenyl) ligand.

Metallation: This bridged ligand is then reacted with a metal halide, typically zirconium tetrachloride (ZrCl4), to form the final ansa-zirconocene complex. epo.orgacs.org

This process yields a racemic mixture of syn and anti isomers, from which the desired rac (or anti) isomer, which is catalytically active for isospecific polymerization, can be separated and purified. epo.org The methoxy group often aids in this process, leading to higher yields of the desired catalyst. researchgate.net

Development of Chiral ansa-Zirconocenes and Hafnocenes

The development of chiral C₂-symmetric bis(indenyl) ansa-metallocenes, specifically those of zirconium (zirconocenes) and hafnium (hafnocenes), represents a significant advancement in the field of stereoselective α-olefin polymerization. google.com The strategic placement of substituents on the indenyl ligand framework is crucial for tuning the performance characteristics of these catalyst precursors. google.com Derivatives of this compound are instrumental in synthesizing these sophisticated organometallic complexes.

Research has demonstrated that substituted indenes are key starting materials for creating libraries of aryl-substituted ligands through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi protocols. acs.org For instance, (1-methoxy-2-methyl-2,3-dihydro-1H-inden-4-yl)boronic acid serves as a valuable reagent in these syntheses, leading to the formation of ligands that can be incorporated into chiral ansa-zirconocenes. acs.org

The introduction of a methoxy group into the indenyl fragment, particularly in structures like 2-methyl-4-aryl-5-methoxy-6-alkylindenes, has been shown to significantly enhance the catalytic performance of the resulting zirconocenes. researchgate.net A reliable and scalable method for the racemo-selective synthesis of these C₂-symmetric Me₂Si-bridged ansa-zirconocenes has been developed, which is crucial for producing isotactic polypropylene. researchgate.netresearchgate.net

Similarly, in the realm of hafnocenes, methoxy-substituted indenyl ligands are pivotal. acs.org The synthesis of novel silyl-bridged C₂-symmetric ansa-hafnocene complexes often starts from a methoxy-substituted indene derivative. acs.org The process involves the deprotonation of the indenyl ligand followed by reaction with a bridging agent like dimethylsilyl chloride (SiMe₂Cl₂) and subsequent metallation with a hafnium source such as hafnium tetrachloride (HfCl₄). acs.org The separation of the desired racemic diastereomer from the meso form is a critical step, often achieved through fractional crystallization. acs.orggoogle.com This meticulous design and synthesis process, leveraging methoxy-substituted indene precursors, yields highly specialized metallocene catalysts. researchgate.netacs.org

Application in Olefin Polymerization Catalysis

Metallocene catalysts derived from methoxy-substituted indenyl ligands exhibit superior properties in olefin polymerization, particularly for propylene. researchgate.net The activation of these zirconocene and hafnocene complexes, typically with a cocatalyst like methylaluminoxane (MAO), generates highly active single-site catalysts. uni-bayreuth.degoogle.com These catalysts are known for producing polymers with narrow molecular weight distributions and uniform microstructures. uni-bayreuth.de

The presence of a methoxy group on the indenyl ligand framework of a zirconocene catalyst has been found to significantly improve its activity, stereoselectivity, molecular weight capability, and thermal stability during propylene polymerization when compared to non-methoxy-containing analogs. researchgate.net For example, the catalyst system rac-Me₂Si(2-Me-4-Ph-5-OMe-6-tBuInd)₂ZrCl₂/MAO demonstrates higher activity at polymerization temperatures ranging from 30–85 °C than similar catalysts lacking the methoxy group. researchgate.net

Hafnocene catalysts based on these ligands are also highly effective. Two notable examples, a 4-phenyl and a 4-[(3′,5′-methyl)-phenyl] substituted ansa-hafnocene, have been shown to be capable of producing high molecular weight and highly isotactic polypropylene with high productivity. acs.org The performance of these catalysts underscores the importance of the ligand architecture in achieving desired polymer properties.

Catalyst Precursor ExamplePolymerization TargetKey Performance Enhancements
rac-Me₂Si(2-Me-4-Ph-5-OMe-6-tBuInd)₂ZrCl₂PropyleneHigh activity, stereoselectivity, molecular weight, and thermal stability. researchgate.net
C₂-symmetric (2-methyl-4-aryl-7-methoxy) substituted ansa-hafnocenesPropyleneHigh productivity, high molecular weight, and high isotacticity. acs.org
Chiral C₂-symmetric bis(indenyl) ansa-metallocenesα-OlefinsHighly active and stereoselective polymerization. google.com

Structure-Activity Relationships in Indenyl Metallocene Catalysts

The relationship between the molecular structure of an indenyl metallocene catalyst and its catalytic activity is a cornerstone of modern catalyst design. uni-bayreuth.de Minor alterations to the ligand structure can induce significant changes in catalyst performance. google.com The methoxy group in derivatives of this compound plays a crucial role in defining these relationships.

In C₂-symmetric ansa-metallocenes, a methoxy group at the 7-position of the indenyl ring introduces stereorigidity through repulsive interactions with the dimethylsilyl bridge. acs.org This interaction reduces the bite angle of the ligand and influences the conformation of other substituents, such as a 4-aryl group. acs.org This structural rigidity is essential for controlling the stereochemistry of the polymer during polymerization.

Furthermore, the electronic effects of the methoxy group are significant. As an electron-donating group, it can stabilize the cationic metal center of the active catalyst, which is known to have a favorable effect on catalyst activity in ethylene polymerization. uni-bayreuth.de The combination of these steric and electronic contributions from the methoxy group leads to the observed improvements in catalytic activity, polymer molecular weight, and isoselectivity. researchgate.net Studies on various C₁-symmetric zirconocene complexes have further confirmed that precise substitution on both the cyclopentadienyl and indenyl moieties is key to achieving highly isotactic polypropylene with high melting points. researchgate.net

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

Beyond their role in catalysis, indene derivatives, including this compound, are valuable intermediates and building blocks in the broader field of organic synthesis. researchgate.net The indene scaffold is a recurring motif in many natural products and pharmacologically relevant molecules, making synthetic access to functionalized indenes highly desirable. researchgate.net These compounds serve as versatile precursors for a range of more complex carbocyclic and polycyclic systems. acs.orgorganic-chemistry.org

Precursors for Diverse Functionalized Carbocyclic Systems

Derivatives of this compound are excellent starting points for creating a wide array of functionalized carbocyclic structures. One straightforward transformation involves the iron(III) chloride-catalyzed cyclization of dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes. organic-chemistry.org These intermediates can then be readily converted into 2-alkylindanones, demonstrating their utility in synthesizing related carbocyclic ketones. organic-chemistry.org

Furthermore, boronic acid derivatives, such as (1-methoxy-2-methyl-2,3-dihydro-1H-inden-4-yl)boronic acid, act as versatile handles for introducing molecular diversity. acs.org Through palladium-catalyzed Suzuki coupling reactions, a wide range of aryl groups can be attached to the indene framework, providing access to libraries of substituted indenes that are not only useful for catalyst synthesis but also for other applications in materials and medicinal chemistry. acs.orgresearchgate.net The indene core can also be constructed through methods like ruthenium-catalyzed ring-closing metathesis, offering controlled access to functionalized derivatives. researchgate.net

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The indene scaffold can be both a product of and a participant in such sequences.

A notable example is a one-pot, multicomponent cascade reaction that proceeds through a benzyne (B1209423) intermediate to construct highly substituted and carbonylated 2,3-dihydro-1H-indene cores. rsc.org Another efficient two-step methodology utilizes aryl vinyl ketones as key intermediates; a nucleophilic addition followed by a Lewis acid-catalyzed electrocyclization (a Nazarov cyclization) generates highly substituted indenes. beilstein-archives.org While not a single-pot MCR, this sequential approach highlights the use of the indene-forming cyclization as a key step in a concise synthetic strategy. beilstein-archives.org These methods provide rapid access to complex molecular architectures based on the indene framework. rsc.orgbeilstein-archives.org

Synthesis of Polycyclic Systems with Indene Scaffolds

The rigid, planar structure of the indene system makes it an excellent foundation for the synthesis of more complex polycyclic and spirocyclic compounds. Various synthetic strategies leverage the reactivity of the indene core to build fused and bridged ring systems.

Q & A

Q. What are the recommended synthetic pathways for 1-Methoxy-2-methyl-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the condensation of substituted phthalides with aldehydes under basic conditions. For example, sodium methoxide in ethyl acetate facilitates nucleophilic addition and cyclization . Optimization includes:
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Purification : Column chromatography with hexane/ethyl acetate (4:1) to isolate the product.
    Table 1 : Key Reaction Parameters
ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C70–85%
Catalyst Loading5–10 mol%15% increase
Solvent PolarityMedium (EtOAc)Reduces byproducts

Q. How can the structural characterization of this compound be performed with high accuracy?

  • Methodological Answer :
  • X-ray Crystallography : Resolve stereochemistry and bond angles using SHELXL for refinement .
  • NMR Spectroscopy :
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.2–3.5 ppm; indene protons show splitting (δ 6.5–7.2 ppm) .
  • ¹³C NMR : Methyl groups resonate at δ 20–25 ppm; methoxy carbons at δ 55–60 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate HOMO-LUMO gaps and charge distribution . Basis sets like 6-31G(d,p) balance accuracy and computational cost . Table 2 : DFT-Predicted Properties (B3LYP/6-31G(d,p))
PropertyValue (eV)Experimental Deviation
HOMO Energy-5.8±0.2
LUMO Energy-1.6±0.3
Band Gap4.2±0.4

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, stabilizing transition states in Diels-Alder reactions. Steric hindrance from the methyl group directs regioselectivity. For example:
  • Inverse Electron Demand : Reacts with electron-deficient dienophiles (e.g., tetrazines) at the indene’s β-position .
  • Kinetic Control : Low temperatures (0–25°C) favor endo selectivity; DFT calculations validate transition-state geometries .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Strategies include:
  • Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) .
  • Cross-Validation : Combine IR (C=O stretching at 1680–1720 cm⁻¹) and X-ray data to confirm functional groups .
    Case Study : A 2023 study resolved conflicting ¹H NMR signals by crystallizing the compound and confirming a twisted indene ring via SHELXL .

Q. What catalytic systems enhance the enantioselective functionalization of this compound?

  • Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts enable asymmetric allylic alkylation. Key parameters:
  • Ligand-to-Metal Ratio : 1:1 for optimal enantiomeric excess (ee > 90%) .
  • Solvent : Toluene minimizes racemization.
    Table 3 : Catalytic Performance Comparison
Catalyst Systemee (%)Yield (%)
Pd/BINAP9278
Rh/JosiPhos8582

Q. What are the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Oxidative cleavage with KMnO₄ in acidic media generates 2-methylindanone derivatives. LC-MS tracks intermediates:
  • Primary Product : 6-Methoxy-2-methylindan-1-one (m/z 190.1) .
  • Byproducts : Dimers form via radical coupling (detected via HRMS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Step 1 : Verify basis set adequacy (e.g., switch to def2-TZVP for heavier atoms) .
  • Step 2 : Account for solvent effects in DFT (e.g., PCM model for polar solvents) .
  • Step 3 : Reconcile NMR chemical shifts using empirical databases (e.g., SDBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-methyl-1h-indene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2-methyl-1h-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.